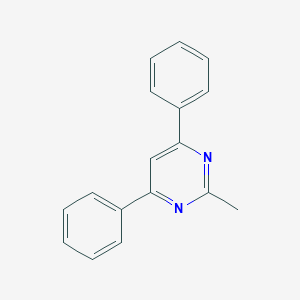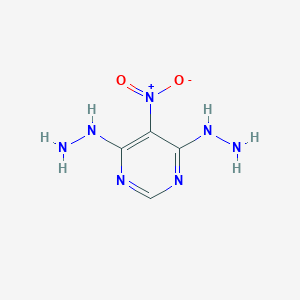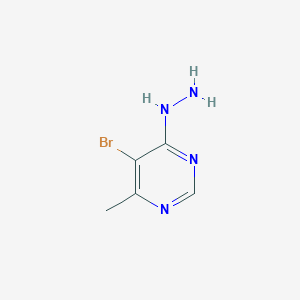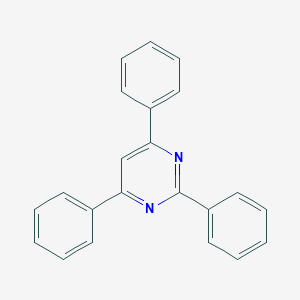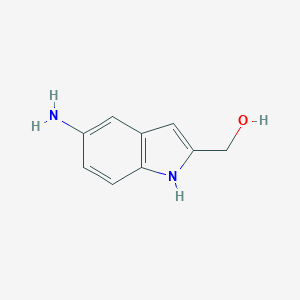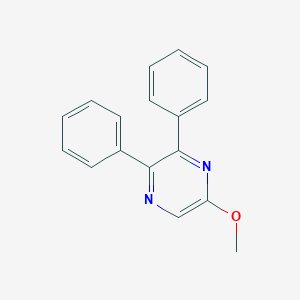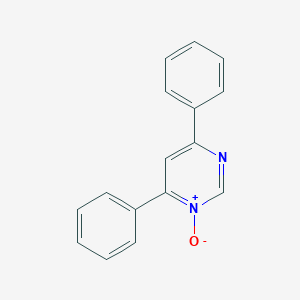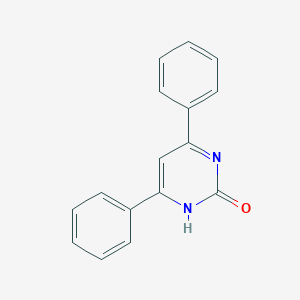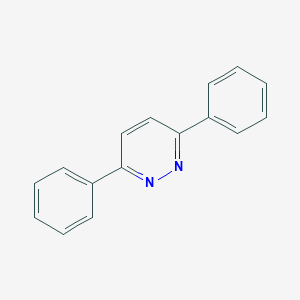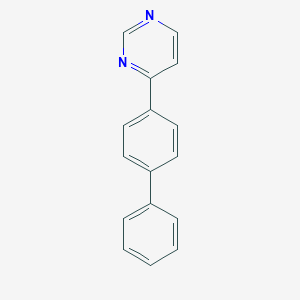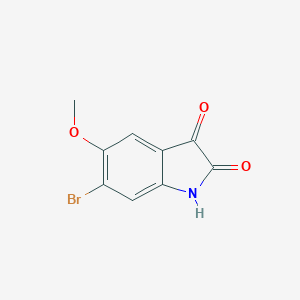
6-broMo-5-Methoxyindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-broMo-5-Methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO3 . It has a molecular weight of 256.06 .
Molecular Structure Analysis
The InChI code for 6-broMo-5-Methoxyindoline-2,3-dione is 1S/C9H6BrNO3/c1-14-7-3-6-4 (2-5 (7)10)8 (12)9 (13)11-6/h2-3H,1H3, (H,11,12,13) . The SMILES representation is COC1=C (C=C2C (=C1)C (=O)C (=O)N2)Br .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies : A study focused on a related compound, 5-bromoindoline-2,3-dione, linked by an ethoxyethyl moiety. The crystal structure was analyzed, revealing intermolecular hydrogen bonds and π–π interactions that stabilize the three-dimensional structure. This research contributes to understanding the molecular arrangements and potential reactivity of bromoindoline diones (Abdellaoui et al., 2019).
Organic Synthesis
Regioselective Synthesis and Chemical Transformations : Research on 6-bromo-quinazoline-2,4-dione derivatives explores the regioselective synthesis and interactions with various nucleophilic reagents, leading to diverse functionalized products. This work highlights the synthetic versatility of bromo-dione compounds, useful in the development of novel chemical entities (Kuryazov et al., 2010).
Synthesis of Novel Compounds : Another study demonstrates the synthesis of novel compounds from 6-bromo-2-methylquinoline-5,8-dione, showcasing the compound's utility as a precursor in creating biologically active molecules. Such research underscores the role of brominated diones in facilitating the development of new chemical entities with potential pharmaceutical applications (Choi & Chi, 2004).
Pharmacology and Biological Activity
Antioxidant and Antimicrobial Activities : Studies on bromophenols and related brominated compounds from marine algae have shown significant antioxidant and antimicrobial activities. These compounds, including bromoindoline diones, display potential for use in food preservation and as pharmaceutical agents due to their ability to scavenge free radicals and inhibit microbial growth (Li et al., 2012).
Propiedades
IUPAC Name |
6-bromo-5-methoxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKYMNANRNKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-broMo-5-Methoxyindoline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

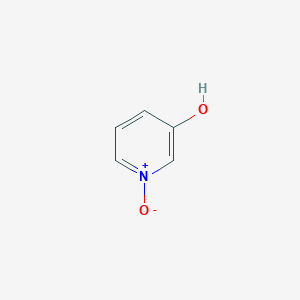
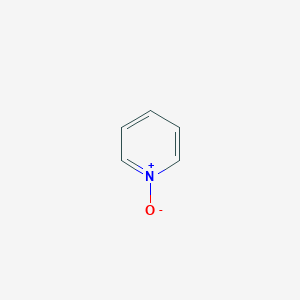
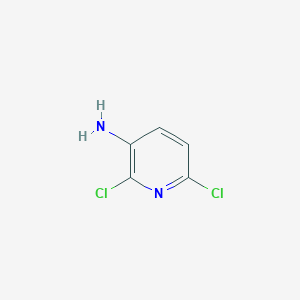
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
